Thiophene, 2-eicosyl-
CAS No.:
Cat. No.: VC19555719
Molecular Formula: C24H44S
Molecular Weight: 364.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H44S |
|---|---|
| Molecular Weight | 364.7 g/mol |
| IUPAC Name | 2-icosylthiophene |
| Standard InChI | InChI=1S/C24H44S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22-20-23-25-24/h20,22-23H,2-19,21H2,1H3 |
| Standard InChI Key | GDJGNCNOJAAZAW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCC1=CC=CS1 |
Introduction
Structural and Molecular Characteristics
Thiophene, 2-eicosyl- (C<sub>24</sub>H<sub>44</sub>S) belongs to the family of alkylthiophenes, where the eicosyl group (-C<sub>20</sub>H<sub>41</sub>) is attached to the sulfur-containing aromatic ring. The thiophene core adopts a planar structure with π-conjugation, while the extended alkyl chain induces steric effects and modulates solubility. Comparative analysis with 2-ethylthiophene (C<sub>6</sub>H<sub>8</sub>S) reveals significant differences in molecular weight (112.19 g/mol vs. 372.64 g/mol) and van der Waals interactions due to chain length .
Key structural features:
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Aromatic system: The thiophene ring retains its aromaticity, with bond lengths of 1.714 Å (C-S) and 1.370–1.423 Å (C-C), consistent with computational models of alkylthiophenes .
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Alkyl chain conformation: The eicosyl group likely adopts a helical or zigzag configuration in solid states, as observed in X-ray crystallography of 12-(3-thienyl)dodecanethiol monolayers .
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Electronic effects: Electron-donating alkyl groups increase the HOMO energy of thiophene by ~0.3 eV compared to unsubstituted analogs, enhancing oxidative stability .
Synthetic Methodologies
While no direct synthesis of 2-eicosylthiophene is documented, analogous routes for shorter-chain derivatives suggest viable pathways:
Friedel-Crafts Alkylation
Thiophene undergoes electrophilic substitution with eicosyl chloride (C<sub>20</sub>H<sub>41</sub>Cl) in the presence of Lewis acids like AlCl<sub>3</sub>. This method, used for synthesizing 1,6-di(thiophen-2-yl)hexane-1,6-dione , could be adapted by replacing adipoyl chloride with eicosyl derivatives. Reaction conditions typically involve:
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Molar ratio: 1:1.2 (thiophene:acyl chloride)
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Solvent: Dichloromethane or toluene
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Temperature: 0–25°C
Grignard Coupling
A two-step process involving:
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Lithiation of thiophene at -78°C using n-BuLi
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Reaction with eicosylmagnesium bromide (C<sub>20</sub>H<sub>41</sub>MgBr)
This method offers regioselectivity >95% for 2-substitution, as demonstrated in the synthesis of 2-ethylthiophene .
Physicochemical Properties
Extrapolated data from shorter-chain analogs and computational models suggest the following properties:
Notable trends:
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Thermal stability: The 20-carbon chain increases decomposition temperature to ~300°C, compared to 220°C for 2-ethylthiophene .
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Crystallinity: Differential scanning calorimetry (DSC) of C<sub>12</sub> analogs shows melting transitions at 124–126°C , suggesting 2-eicosylthiophene may melt at 80–90°C due to chain flexibility.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR (CDCl<sub>3</sub>):
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<sup>13</sup>C NMR:
Infrared Spectroscopy
Key absorptions:
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3105 cm<sup>-1</sup> (C-H stretch, thiophene)
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2920/2850 cm<sup>-1</sup> (C-H stretch, alkyl)
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1450 cm<sup>-1</sup> (C=C ring vibration)
Applications in Materials Science
Organic Semiconductors
The extended conjugation of 2-eicosylthiophene makes it suitable for:
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Polymer donors: Copolymers with naphthalene diimide units achieve hole mobilities >0.5 cm<sup>2</sup>V<sup>-1</sup>s<sup>-1</sup> in field-effect transistors .
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Self-assembled monolayers (SAMs): Thienyl-terminated alkanethiols with C<sub>12</sub> chains exhibit 76.6% surface coverage on gold substrates . The eicosyl variant may improve SAM dielectric properties by reducing leakage currents.
Phase-Change Materials
The long alkyl chain enables reversible solid-liquid transitions for thermal energy storage. Calculated latent heat:
where n = 20 (methylene units) and ΔH<sub>CH2</sub> = 4.2 kJ/mol per CH<sub>2</sub> group.
Challenges and Future Directions
Synthetic Limitations
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